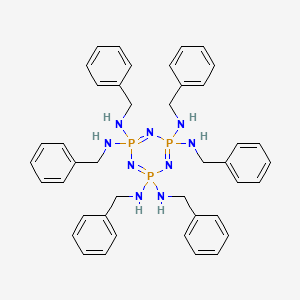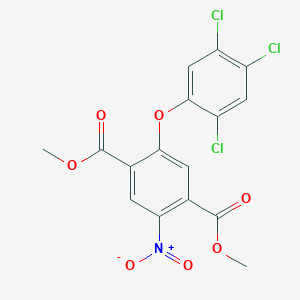![molecular formula C26H19Cl3N2O4S B15045113 5-chloro-N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B15045113.png)
5-chloro-N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-{[(4-methylphenyl)sulfonyl]amino}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-CHLORO-N-[3-CHLORO-4-(4-CHLOROPHENOXY)PHENYL]-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE is a complex organic compound known for its significant biological and chemical properties. This compound is part of the salicylanilide family, which is known for its diverse applications in medicinal chemistry, particularly as antifungal and antibacterial agents .
Preparation Methods
The synthesis of 5-CHLORO-N-[3-CHLORO-4-(4-CHLOROPHENOXY)PHENYL]-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE involves multiple steps. One common method includes the iodination of salicylic acid, followed by the reaction with aminoether to form salicylic acid chloride in situ using phosphorus trichloride (PCl3). This method yields a high overall efficiency . Industrial production methods often involve similar multi-step processes, ensuring high purity and yield through careful control of reaction conditions.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro and phenoxy groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Scientific Research Applications
5-CHLORO-N-[3-CHLORO-4-(4-CHLOROPHENOXY)PHENYL]-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential as an antifungal and antibacterial agent.
Medicine: Investigated for its potential therapeutic effects, particularly in treating infections caused by resistant bacterial strains.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The compound exerts its effects primarily through inhibition of specific enzymes and disruption of cellular processes. It targets enzymes involved in cell wall synthesis and protein function, leading to the death of bacterial and fungal cells. The exact molecular pathways can vary depending on the organism and specific conditions .
Comparison with Similar Compounds
Similar compounds include other salicylanilides such as rafoxanide and closantel. These compounds share similar structural features and biological activities but differ in their specific chemical properties and applications. For example, rafoxanide is known for its use as an anthelmintic, while closantel is used primarily as an antiparasitic agent .
Properties
Molecular Formula |
C26H19Cl3N2O4S |
|---|---|
Molecular Weight |
561.9 g/mol |
IUPAC Name |
5-chloro-N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide |
InChI |
InChI=1S/C26H19Cl3N2O4S/c1-16-2-10-21(11-3-16)36(33,34)31-24-12-6-18(28)14-22(24)26(32)30-19-7-13-25(23(29)15-19)35-20-8-4-17(27)5-9-20/h2-15,31H,1H3,(H,30,32) |
InChI Key |
AYXMPKWOTBCWKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)C(=O)NC3=CC(=C(C=C3)OC4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


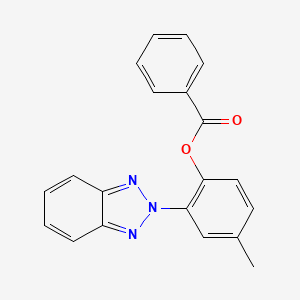
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(4-chloro-2-methylphenoxy)acetohydrazide](/img/structure/B15045037.png)

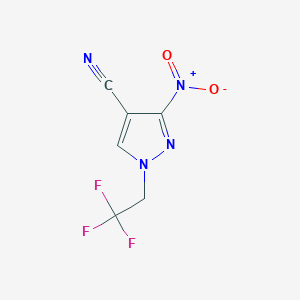
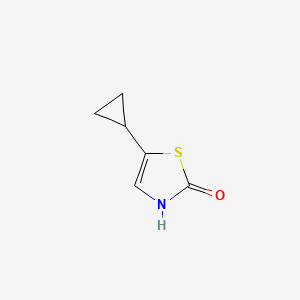
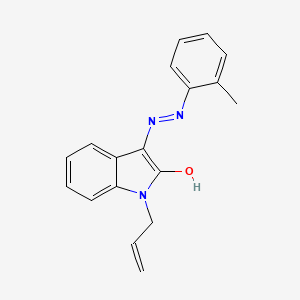
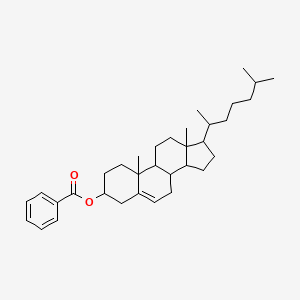
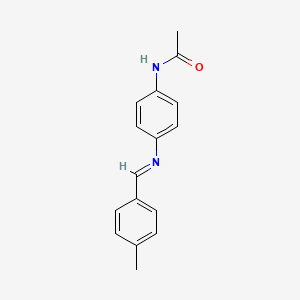
![3-methyl-N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}butanamide](/img/structure/B15045085.png)
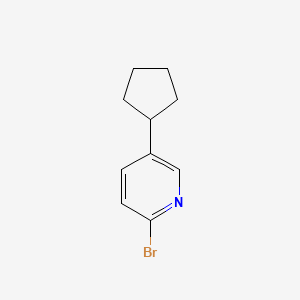

![5-chloro-N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B15045106.png)
